molecular formula C13H19NO6 B1409201 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate CAS No. 1824718-91-3

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate

Cat. No.: B1409201
CAS No.: 1824718-91-3
M. Wt: 285.29 g/mol
InChI Key: CFSGPBCOICZYDS-UHFFFAOYSA-N
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Description

7-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is a synthetic ester derivative featuring a heptanedioate backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at the 7-O position and an ethyl ester at the 1-O position.

The ethyl ester variant likely differs in solubility, stability, and steric effects due to the smaller ethyl group compared to tert-butyl. The dioxopyrrolidinyl group is known to act as a leaving group in nucleophilic substitution reactions, enabling targeted drug release or polymer conjugation, a feature shared with other pyrrolidinone-based pharmaceuticals .

Properties

IUPAC Name

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-2-19-12(17)6-4-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSGPBCOICZYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate typically involves the esterification of heptanedioic acid with 2,5-dioxopyrrolidin-1-yl and ethyl alcohol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As a precursor for drug development and pharmaceutical research.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 7-O-(2,5-Dioxopyrrolidin-1-yl) 1-O-Ethyl Heptanedioate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazard Profile
This compound (hypothetical) C₁₄H₂₁NO₆ ~299.33 Heptanedioate ester, dioxopyrrolidinyl Prodrug linker, bioconjugation Likely H302, H315, H319, H335
1-tert-Butyl 7-(2,5-Dioxopyrrolidin-1-yl) Heptanedioate C₁₅H₂₃NO₆ 313.35 Heptanedioate ester, tert-butyl, dioxopyrrolidinyl Research chemical, synthetic intermediate H302, H315, H319, H335
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Imp. A(EP)) C₈H₁₃NO₃ 171.19 Butanoic acid, oxopyrrolidinyl Pharmaceutical impurity standard Not specified
Pyrrolidin-2-one (2-Pyrrolidone) C₄H₇NO 85.10 Cyclic amide Solvent, polymer precursor H319, H335 (irritant)
Piracetam C₆H₁₀N₂O₂ 142.16 Pyrrolidinone, acetamide Nootropic (cognitive enhancer) Generally well-tolerated

Functional Group and Reactivity Comparison

  • Dioxopyrrolidinyl vs. Oxopyrrolidinyl Groups : The 2,5-dioxopyrrolidinyl group in the target compound is more electrophilic than the 2-oxopyrrolidinyl group in Imp. A(EP) , making it more reactive in conjugation or hydrolysis-driven release mechanisms.

Biological Activity

The compound 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is a derivative of the 5-oxopyrrolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H23NO6
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 2706536-09-4

Biological Activity Overview

The biological activity of compounds in the 5-oxopyrrolidine series, including this compound, has been characterized by various pharmacological effects:

  • Anticancer Activity
    • Studies have shown that derivatives of 5-oxopyrrolidines exhibit significant anticancer properties. For instance, the anticancer activity was evaluated using the A549 human lung adenocarcinoma model. Compounds demonstrated structure-dependent activity, with certain substitutions enhancing efficacy against cancer cells while maintaining lower toxicity in non-cancerous cells .
    • A notable compound in this series exhibited a reduction in A549 cell viability to as low as 61% compared to control treatments .
  • Antimicrobial Properties
    • The antimicrobial activity of 5-oxopyrrolidine derivatives has been assessed against various multidrug-resistant pathogens. The compounds were effective against strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating their potential as novel antimicrobial agents .
  • Antioxidant Activity
    • Compounds in this category have been reported to scavenge free radicals, which are implicated in oxidative stress-related diseases such as cardiovascular conditions and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant reduction in cancer cell viability
AntimicrobialEffective against multidrug-resistant pathogens
AntioxidantScavenges free radicals; potential neuroprotective effects

Case Study 1: Anticancer Activity

In a controlled study involving the A549 cell line, various derivatives were tested for their cytotoxic effects. The results indicated that specific structural modifications significantly enhanced anticancer potency. For example, the introduction of halogenated phenyl groups improved the reduction of cell viability compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of these compounds against clinically significant pathogens. The findings revealed that certain derivatives were effective in inhibiting growth and showed promise as candidates for developing new antibiotics to combat resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate
Reactant of Route 2
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7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate

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